5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds containing the 5-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine moiety have been synthesized and evaluated for antimicrobial activities. Abdelhamid et al. (2010) synthesized derivatives incorporating this structure and tested their effectiveness against various microorganisms. The study demonstrates the potential of these compounds in antimicrobial applications (Abdelhamid et al., 2010).
Apoptosis Induction and Anti-infective Properties
Bansal et al. (2020) explored analogs of this compound for their anti-infective and cytotoxic activities. The study found that some derivatives can induce apoptosis in germ cells and possess significant antibacterial and antimalarial properties (Bansal et al., 2020).
Anti-Diabetic Potential
Abbasi et al. (2020) reported on the synthesis of bi-heterocyclic compounds derived from 5-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine and evaluated them for anti-diabetic potential. These compounds demonstrated potent inhibitory potential against the α-glucosidase enzyme, indicating their potential as anti-diabetic agents (Abbasi et al., 2020).
Fluorescence Studies in Bio-active Compounds
Matwijczuk et al. (2018) conducted a study focusing on the fluorescence effects of compounds similar to 5-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine. The research highlighted the impact of specific molecular groups on fluorescence, which is significant in developing bioactive fluorescent compounds (Matwijczuk et al., 2018).
Other Synthetic and Biological Applications
Several other studies have explored the synthesis and potential biological applications of compounds containing the 5-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine structure, indicating a wide range of possible uses in pharmaceutical and chemical research. These include the development of nematicidal and antimicrobial agents, studies in organic synthesis, and the synthesis of biologically active derivatives (Reddy et al., 2010; Schöllkopf, 1979; Thomae et al., 2008).
properties
IUPAC Name |
5-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S2/c1-4-10-5(3-11-4)6-2-9-7(8)12-6/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQDQHMWVCPVPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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